
(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene, also known as 4-chloro-3,3,4-trifluorocyclobutene, is an important organic compound that has a wide range of applications in the scientific community. It is a colorless and volatile liquid with a molecular weight of 172.55 g/mol and a boiling point of 101.6°C. The compound is used in a variety of applications, including synthetic organic chemistry, drug design, and materials science.
Scientific Research Applications
4-Chloro-3,3,4-trifluorocyclobutene is used in a variety of scientific research applications. It is used as a starting material for organic synthesis, as a reagent for the synthesis of other organic compounds, and as a catalyst for the synthesis of polymers. The compound is also used in the synthesis of pharmaceuticals and in the synthesis of materials for use in nanotechnology.
Mechanism of Action
The mechanism of action of (4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene,4-trifluorocyclobutene is not fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can act as a catalyst for the formation of new bonds between molecules. It is also believed that the compound can act as an electron donor, allowing it to participate in a variety of chemical reactions.
Biochemical and Physiological Effects
4-Chloro-3,3,4-trifluorocyclobutene has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound can act as an inhibitor of the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs and other chemicals in the body. In addition, the compound has been shown to bind to the active sites of other enzymes, such as acetylcholinesterase and glutathione S-transferase.
Advantages and Limitations for Lab Experiments
4-Chloro-3,3,4-trifluorocyclobutene has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time. However, the compound is volatile and can be difficult to handle in the laboratory. It is also toxic and should be handled with care.
Future Directions
There are a number of potential future directions for the use of (4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene,4-trifluorocyclobutene. One potential direction is the use of the compound in the synthesis of new drugs, as it has been shown to be an effective inhibitor of the enzyme cytochrome P450 2C9. Another potential direction is the use of the compound in the synthesis of new materials for use in nanotechnology. Finally, the compound could be used in the synthesis of new polymers for use in a variety of applications.
Synthesis Methods
4-Chloro-3,3,4-trifluorocyclobutene can be synthesized using a variety of methods, including the reaction of 4-chlorotoluene with trifluoroborane, the reaction of 4-chlorotoluene with trifluoroacetate, and the reaction of 4-chlorotoluene with trifluoromethanesulfonic acid. The most commonly used method is the reaction of 4-chlorotoluene with trifluoroborane. In this method, the 4-chlorotoluene is reacted with trifluoroborane in a solvent such as dichloromethane at room temperature. The reaction is complete within a few hours and yields the desired product, (4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene,4-trifluorocyclobutene.
properties
IUPAC Name |
(4-chloro-3,3,4-trifluorocyclobuten-1-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3/c11-10(14)8(6-9(10,12)13)7-4-2-1-3-5-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLLLSFRTUPDBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C2(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


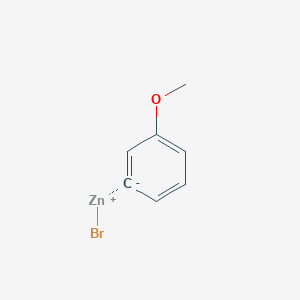



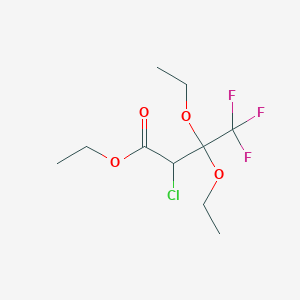
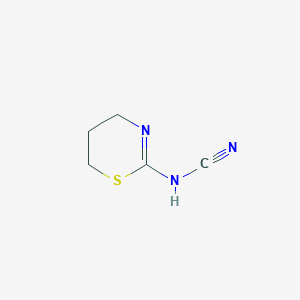

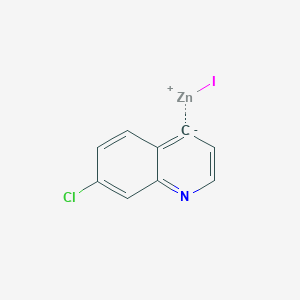
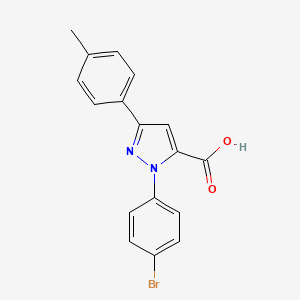
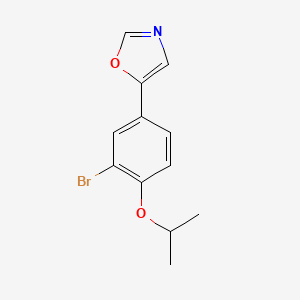
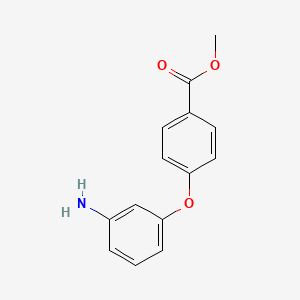

![[1,1'-Biphenyl]-4-carbonyl fluoride](/img/structure/B6360228.png)